Antibacterial Activity: 8-Hydroxyquinoline vs. Derivatives
In a head-to-head evaluation of 8-hydroxyquinoline (8HQ) and its derivatives against the phytopathogen *Xanthomonas oryzae* pv. *oryzae* (Xoo), the unsubstituted parent compound 8HQ exhibited an inhibition rate of 96.19% at 100 μg/mL [1]. This activity is substantially higher than the sulfonated analog 8-hydroxyquinoline-5-sulfonic acid, which achieved only 31.83% inhibition under identical conditions, demonstrating a 3-fold reduction in efficacy. Conversely, certain halogenated derivatives (e.g., 5-chloro-8HQ, 5,7-dichloro-8HQ) achieved 100% inhibition, indicating the parent 8HQ serves as a moderately active scaffold whose potency can be tuned upward via halogenation or downward via sulfonation [1].
| Evidence Dimension | In vitro antibacterial inhibition rate |
|---|---|
| Target Compound Data | 96.19% inhibition (at 100 μg/mL vs. Xoo) |
| Comparator Or Baseline | 8-Hydroxyquinoline-5-sulfonic acid: 31.83% inhibition (at 100 μg/mL vs. Xoo); 5-Chloro-8-hydroxyquinoline: 100% inhibition (at 100 μg/mL vs. Xoo) |
| Quantified Difference | 3.02-fold higher inhibition rate for 8HQ vs. sulfonated analog; 1.04-fold higher for 5-chloro-8HQ vs. parent 8HQ. |
| Conditions | In vitro antibacterial assay against *Xanthomonas oryzae* pv. *oryzae* (Xoo); concentration = 100 μg/mL. |
Why This Matters
This data enables users to select the appropriate 8HQ derivative based on desired potency: the parent sodium salt for moderate activity or halogenated analogs for maximal antibacterial effect.
- [1] Nature Scientific Reports. (2022). Table 4: In vitro antibacterial activities (Inhibition rate/%) of the hydroxyquinolines against phytopathogenic bacteria. View Source
